

ML365: A Potent and Selective Inhibitor of TASK-1 Potassium Channels

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Compound of Interest

Compound Name: ML365

Cat. No.: B609156

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A comprehensive analysis of **ML365**'s selectivity for the TASK-1 channel over its close homolog TASK-3, supported by experimental data and detailed protocols.

ML365 has emerged as a critical pharmacological tool for researchers investigating the physiological and pathological roles of the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). Its high potency and, most notably, its significant selectivity for TASK-1 over the closely related TASK-3 (KCNK9) channel, make it an invaluable probe for dissecting the specific contributions of these channels in various cellular processes.[1][2] This guide provides a detailed comparison of **ML365**'s activity on TASK-1 and TASK-3 channels, presenting key experimental data, methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Comparison of ML365 Activity on TASK-1 and TASK-3

The selectivity of **ML365** for TASK-1 over TASK-3 has been quantified using multiple experimental paradigms, consistently demonstrating a significant preference for TASK-1. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, are significantly lower for TASK-1, indicating a much higher affinity of **ML365** for this channel subtype.

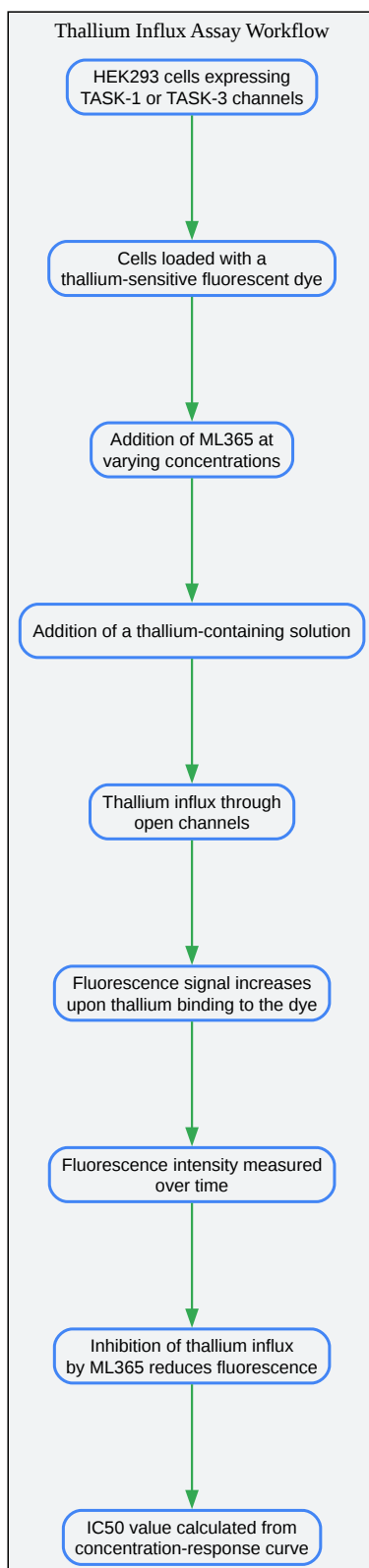
Channel	Assay Type	ML365 IC50	Fold Selectivity (TASK-3/TASK-1)
TASK-1	Thallium Influx Fluorescent Assay	4 nM[2][3][4]	~97.5-fold[4]
TASK-3	Thallium Influx Fluorescent Assay	390 nM[4]	
TASK-1	Automated Electrophysiology	12 nM[1] or 16 nM[1][2][3][5]	~40-fold[1] to >60-fold[1][2]
TASK-3	Automated Electrophysiology	480 nM[1]	

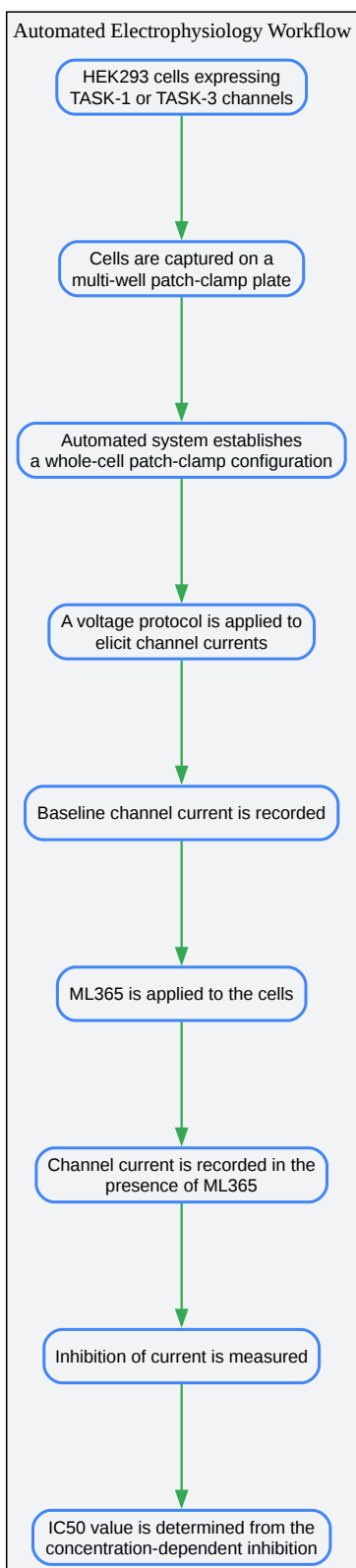
Experimental Protocols

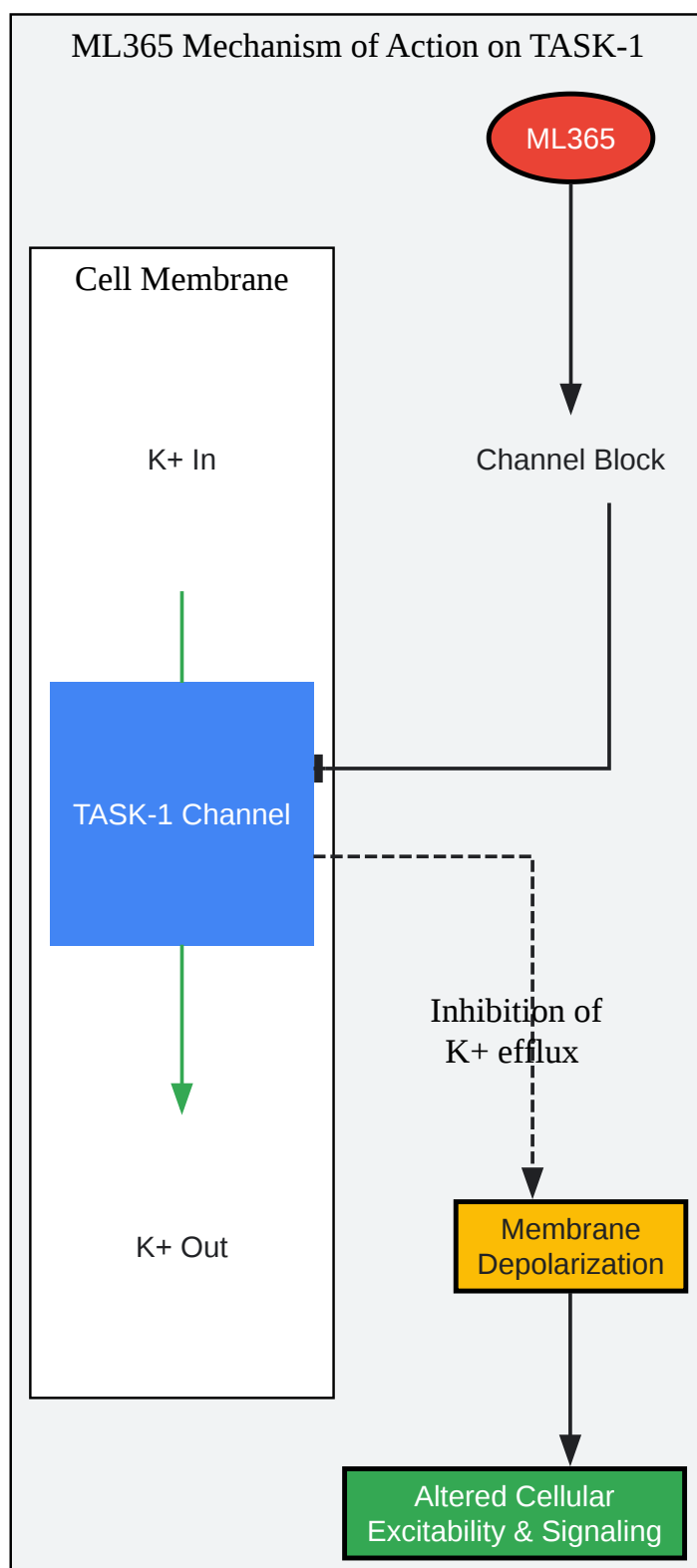
The determination of **ML365**'s selectivity relies on robust and reproducible experimental methodologies. The two primary assays cited are the thallium influx fluorescent assay and automated electrophysiology.

Thallium Influx Fluorescent Assay

This high-throughput screening assay provides an indirect measure of channel activity.







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References

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